![molecular formula C8H7N3S B2761689 2-(Pyridin-2-yl)-1,3-thiazol-4-amine CAS No. 93209-74-6](/img/structure/B2761689.png)
2-(Pyridin-2-yl)-1,3-thiazol-4-amine
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography . The structure can provide insights into the compound’s properties and reactivity.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Anti-Fibrosis Activity
The compound has been used in the design of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
Synthesis of Pyridin-2-yl-methanones
The compound has been used in the efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .
C–H Amination
2-(Pyridin-2-yl) aniline was designed as a new, removable directing group in promoting C–H amination mediated by cupric acetate . Employing this auxiliary, the β-C (sp2)–H bonds of benzamide derivatives can be effectively aminated with a variety of amines in moderate to good yields with good functional group tolerance in air .
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) for their anti-fibrotic activities .
Mode of Action
Related compounds have been shown to interact with their targets effectively . For instance, 2-(Pyridin-2-yl)aniline has been used as a directing group in promoting C–H amination mediated by cupric acetate .
Biochemical Pathways
Related compounds have shown to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro , suggesting potential involvement in collagen synthesis and fibrosis pathways.
Pharmacokinetics
The synthesis of similar compounds has been reported , which could provide insights into their potential bioavailability.
Result of Action
Related compounds have shown to present better anti-fibrotic activities than pirfenidone and bipy55′dc . They effectively inhibited the expression of collagen and reduced the content of hydroxyproline in cell culture medium in vitro .
Action Environment
The synthesis of similar compounds has been reported to be environmentally friendly , suggesting that the synthesis process may be adaptable to various environmental conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-pyridin-2-yl-1,3-thiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h1-5H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAWJRSHCKMTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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